molecular formula C14H11BrFNO B2954479 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide CAS No. 391223-21-5

4-bromo-2-fluoro-N-(3-methylphenyl)benzamide

Cat. No.: B2954479
CAS No.: 391223-21-5
M. Wt: 308.15
InChI Key: AKTOSPPPJQBMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-N-(3-methylphenyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromine at the 4-position, fluorine at the 2-position, and an N-linked 3-methylphenyl group. Its structural features, including halogen substituents and aromatic stacking interactions, influence its physicochemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzoic acid and 3-methylaniline.

    Activation of Carboxylic Acid: The carboxylic acid group of 4-bromo-2-fluorobenzoic acid is activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

    Amidation Reaction: The acyl chloride is then reacted with 3-methylaniline in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidation states or functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen atoms, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

4-Bromo-2-fluoro-N-(3-methylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be used in the development of new materials with unique properties.

    Biological Studies: It may be used in studies investigating the interaction of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

The structural and functional attributes of 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide are compared below with analogs differing in substituent positions, halogen types, or aryl groups. Key differences in synthesis, crystallography, and applications are highlighted.

Substituent Position and Halogen Effects

a) 4-Bromo-N-(2-nitrophenyl)benzamide (I)

  • Structure : Lacks the 2-fluoro and 3-methylphenyl groups; instead, it has a 2-nitro substituent on the aniline moiety.
  • Crystallography : Exhibits two molecules per asymmetric unit (A and B), with a mean σ(C–C) bond length of 0.006 Å and an R factor of 0.049 .
  • Synthesis : Prepared via reactions involving 2-nitroaniline, highlighting the role of electron-withdrawing nitro groups in directing reactivity .

b) 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Structure : Features additional fluorine at the 5-position and a trifluoropropoxy group, enhancing lipophilicity.
  • Synthesis : Achieved in 90% yield using 2-chloro-6-fluoroaniline, demonstrating the impact of fluorine on reaction efficiency .
  • LC-MS Data : m/z = 424 [M+H]+, compared to simpler analogs lacking trifluoropropyl groups .

c) 2-Bromo-N-(3-fluorophenyl)benzamide

  • Structure : Bromine at the 2-position (vs. 4-position) and fluorine on the aniline ring.
  • Applications : Studied for halogen interactions in crystal packing, where bromine’s polarizability enhances van der Waals forces .

d) 3-Bromo-N-(4-fluorophenyl)benzamide

  • Structure : Bromine at the 3-position and fluorine on the para position of the aniline ring.
  • Electronic Effects : The meta-bromo substitution reduces conjugation compared to para-substituted analogs, altering electronic density distribution .

a) 4-Bromo-N-ethyl-N-(3-methylphenyl)benzamide

  • Structure : Replaces the 2-fluoro group with an ethyl group on the nitrogen.

b) 4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide

  • Structure : Incorporates a furan ring instead of a 3-methylphenyl group.
  • Applications : The furan moiety may enhance binding to biological targets through π-π stacking or hydrogen bonding .

c) N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

  • Structure: Features a naphthoquinone core and dual fluorobenzoyl groups.
  • Biological Activity : Designed as a cytotoxic agent, with crystallographic data (R factor = 0.056) supporting its stability in biological environments .

Structural and Crystallographic Comparisons

Compound Name Substituents Crystallographic R Factor Key Features Reference
This compound 4-Br, 2-F, N-(3-methylphenyl) N/A Potential for halogen bonding N/A
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, N-(2-nitrophenyl) 0.049 Two molecules per asymmetric unit
N-(3-Bromo-1,4-dioxonaphthyl)-4-fluoro analog Naphthoquinone core, 4-F 0.056 Anticancer activity
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-F 5-F, trifluoropropoxy group N/A High lipophilicity (m/z = 424)

Biological Activity

4-Bromo-2-fluoro-N-(3-methylphenyl)benzamide (CAS No. 391223-21-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12BrF N2O. The compound features a bromine atom at the para position, a fluorine atom at the ortho position, and a methyl group on the phenyl ring, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of halogen substituents enhances its binding affinity and selectivity towards these targets, facilitating its potential as an inhibitor in therapeutic applications.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzamides, including this compound, exhibit significant antibacterial properties against various strains of bacteria. The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays against multidrug-resistant strains.

Compound Bacterial Strain MIC (µg/mL) Reference
This compoundXDR-Salmonella Typhi32
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamideXDR-Salmonella Typhi16

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by inhibiting critical signaling pathways associated with cell proliferation.

Cell Line IC50 (µM) Mechanism Reference
A-431 (epidermoid carcinoma)<10Bcl-2 inhibition
Jurkat (T-cell leukemia)<15Apoptotic pathway activation

Case Studies

  • Study on Antibacterial Efficacy : A comprehensive study assessed the antibacterial efficacy of various benzamide derivatives, including this compound. The results indicated a promising antibacterial activity against resistant strains, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Mechanism Investigation : Research involving molecular dynamics simulations revealed that this compound interacts with the Bcl-2 protein, promoting apoptosis in cancer cells. This interaction was characterized by hydrophobic contacts and minimal hydrogen bonding, indicating a strong binding affinity .

Properties

IUPAC Name

4-bromo-2-fluoro-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(15)8-13(12)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTOSPPPJQBMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.